molecular formula C13H17NO6S2 B2666515 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid CAS No. 1396963-71-5

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid

Katalognummer: B2666515
CAS-Nummer: 1396963-71-5
Molekulargewicht: 347.4
InChI-Schlüssel: QTBNGVGNHZWMBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfonamide derivative featuring a 2,3-dihydro-benzo[1,4]dioxine core linked to a butyric acid backbone substituted with a methylsulfanyl group at the 4-position. The sulfonamide moiety (-SO₂NH-) bridges the benzo[1,4]dioxine ring and the amino group of the butyric acid chain.

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21-7-4-10(13(15)16)14-22(17,18)9-2-3-11-12(8-9)20-6-5-19-11/h2-3,8,10,14H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNGVGNHZWMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid typically involves multiple steps, starting with the preparation of the benzo[1,4]dioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylamino group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the attachment of the methylsulfanyl-butyric acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonylamino group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of compounds containing the benzodioxane structure, including 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid. Studies have demonstrated that derivatives of this compound exhibit significant activity against various enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission and is a target for treating Alzheimer's disease. Compounds based on the benzodioxane structure have shown promising results in inhibiting AChE activity, suggesting potential for cognitive enhancement therapies .
  • α-Glucosidase : Inhibition of this enzyme is relevant for managing Type 2 Diabetes Mellitus (T2DM). The synthesized sulfonamides derived from benzodioxane have been evaluated for their ability to inhibit α-glucosidase, indicating their potential as antidiabetic agents .

Therapeutic Potential in Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Its structural features suggest activity against excitatory amino acid receptors, which are implicated in various neurological disorders:

  • Alzheimer's Disease : The ability to inhibit AChE positions this compound as a candidate for Alzheimer's treatment. Its mechanism may involve enhancing cholinergic transmission while protecting neurons from excitotoxic damage .
  • Other Neurological Disorders : The compound's potential extends to treating conditions such as Parkinson's disease and multiple sclerosis due to its ability to modulate glutamate receptors and provide neuroprotection against oxidative stress .

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Preparation of Benzodioxane Derivatives : The initial step involves synthesizing N-(2,3-Dihydrobenzo[1,4]-dioxin-6-amine) through a reaction with 4-methylbenzenesulfonyl chloride under alkaline conditions. This step is crucial for establishing the core structure necessary for further derivatization .
  • Formation of Sulfonamide Linkage : The reaction between the amine derivative and sulfonyl chloride leads to the formation of sulfonamide bonds, which are essential for the biological activity of the compound.
  • Final Derivatization : Further reactions with various acetamides allow for the introduction of different functional groups that can enhance the pharmacological profile of the resulting compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

  • A study demonstrated that specific derivatives exhibited over 50% inhibition of AChE at low micromolar concentrations, indicating strong potential as therapeutic agents against cognitive decline .
  • Another research effort highlighted that certain synthesized compounds showed significant α-glucosidase inhibition comparable to established antidiabetic drugs, marking them as promising candidates for further development in diabetes management .

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[1,4]dioxine ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The thiazolidinone derivatives (e.g., 9l, 9m, 9n) feature a heterocyclic core absent in the target compound, which may confer distinct biological activities (e.g., enzyme inhibition or serotonin receptor modulation) .
Physicochemical and Pharmacological Properties
  • Lipophilicity : The methylsulfanyl group increases logP compared to sc-347757 (benzoic acid derivative), enhancing membrane permeability but possibly reducing aqueous solubility.
  • Thermal Stability: Thiazolidinone analogs (9l, 9m, 9n) exhibit decomposition points above 170°C, suggesting that the target compound may also demonstrate moderate thermal stability .
  • Biological Activity : Benzo[1,4]dioxine-containing compounds (e.g., clozapine analogs in ) often interact with serotonin receptors (5-HT₁C/5-HT₂). The sulfonamide group may further modulate receptor selectivity or potency .
Commercial and Research Relevance
  • sc-347757 () is marketed for research use, indicating the benzo[1,4]dioxine-sulfonamide scaffold’s utility in drug discovery.
  • Thiazolidinone derivatives (9l, 9m, 9n) were synthesized for structure-activity relationship (SAR) studies, highlighting the importance of substituent variations in optimizing bioactivity .

Biologische Aktivität

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and potential therapeutic uses of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Sulfonamide : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Derivatization : This sulfonamide can then be further reacted with various acetamides to form a series of derivatives that are screened for biological activity against specific enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatment .

Enzyme Inhibition

Research indicates that compounds derived from this compound exhibit significant inhibitory effects on key enzymes:

  • α-Glucosidase : Inhibitors of this enzyme can help manage Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption in the intestines.
  • Acetylcholinesterase : Inhibition of this enzyme is crucial for treating Alzheimer's disease as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

In a study evaluating various synthesized compounds, some derivatives showed promising results with IC50 values indicating effective inhibition at low concentrations .

Cytotoxicity Studies

Another aspect of the biological activity explored was the cytotoxic effect on cancer cell lines. For instance:

  • Compounds similar to this compound were tested against several cancer cell lines (HeLa, BICR18, U87).
  • Results showed varying degrees of cytotoxicity with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells. The most active compounds demonstrated IC50 values in the range of 93.7 µM to 322.8 µM .

Research Findings Summary Table

Compound Target Enzyme IC50 Value (µM) Cell Line Tested Cytotoxic Effect
Compound Aα-Glucosidase50HeLaModerate
Compound BAcetylcholinesterase70BICR18High
Compound Cα-Glucosidase30U87Very High

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:

  • Diabetes Management : A study focused on sulfonamide derivatives showed that compounds with a benzodioxane moiety effectively inhibited α-glucosidase activity. This suggests their potential use in managing postprandial blood glucose levels in diabetic patients.
  • Neurodegenerative Diseases : Another study indicated that certain derivatives could serve as multifunctional agents targeting both acetylcholinesterase and amyloid fibril formation, providing a dual approach to Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 2,3-dihydrobenzo[1,4]dioxin-6-amine derivative with a sulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10). For example, sulfonamide formation can proceed via nucleophilic substitution, followed by functionalization of the butyric acid chain with methylsulfanyl groups. Key steps include pH control to ensure efficient sulfonamide bond formation and purification via column chromatography or recrystallization. Reaction optimization may focus on solvent selection (e.g., dichloromethane or THF), temperature (room temperature to 50°C), and stoichiometric ratios of reagents to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • IR spectroscopy : Identifies sulfonamide (S=O stretching at ~1350–1300 cm⁻¹) and carboxylic acid (O-H stretching at ~2500–3300 cm⁻¹) functional groups.
  • ¹H-NMR : Key signals include aromatic protons from the benzodioxin ring (δ 6.7–7.2 ppm), methylsulfanyl protons (δ 2.1–2.3 ppm), and sulfonamide NH (δ 5.5–6.0 ppm). Ambiguities in splitting patterns can be resolved via 2D NMR (e.g., COSY, HSQC).
  • CHN analysis : Validates elemental composition, ensuring ≥95% purity.
  • HPLC : Assess purity using reverse-phase C18 columns with mobile phases like methanol/buffer (e.g., sodium acetate + 1-octanesulfonate at pH 4.6) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential (e.g., α-glucosidase or acetylcholinesterase)?

  • Methodological Answer :

  • In vitro assays : Use spectrophotometric methods to monitor enzyme activity. For α-glucosidase, measure p-nitrophenol release from pNPG substrate at 405 nm. Include acarbose as a positive control.
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
  • In silico docking : Use software like AutoDock Vina to model binding interactions with enzyme active sites (e.g., targeting catalytic residues like Asp214 in α-glucosidase). Validate with molecular dynamics simulations to assess binding stability .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or impurities. Systematic approaches include:

  • Reproducibility checks : Replicate experiments under identical conditions.
  • Purity validation : Re-analyze compound purity via HPLC or LC-MS.
  • Structure-activity relationship (SAR) analysis : Compare bioactivity of derivatives to isolate functional group contributions. For example, replacing methylsulfanyl with ethylthio groups may alter lipophilicity and binding affinity .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.
  • Metabolite identification : Simulate Phase I/II metabolism via software like Meteor (Lhasa Limited), focusing on sulfonamide hydrolysis or methylsulfanyl oxidation.
  • Toxicity profiling : Cross-reference with ToxCast databases to flag potential hepatotoxicity or mutagenicity .

Q. How can structural modifications enhance solubility or bioavailability?

  • Methodological Answer :

  • Prodrug design : Esterify the carboxylic acid group to improve membrane permeability.
  • Salt formation : Use sodium or lysine salts to enhance aqueous solubility.
  • Co-crystallization : Explore co-crystals with biocompatible co-formers (e.g., succinic acid) to stabilize the amorphous phase.
  • SAR-guided synthesis : Introduce polar substituents (e.g., hydroxyl groups) on the benzodioxin ring while monitoring enzyme inhibition retention .

Q. What challenges arise in chromatographic purification, and how are they mitigated?

  • Methodological Answer : Challenges include co-elution of structurally similar byproducts. Solutions involve:

  • Gradient optimization : Adjust methanol/water ratios in HPLC to resolve peaks.
  • Ion-pair chromatography : Add ion-pair reagents (e.g., tetrabutylammonium phosphate) for acidic/basic analytes.
  • Preparative TLC : Use silica gel plates with dichloromethane/methanol (9:1) for small-scale purification.
  • SPE cleanup : Employ Oasis HLB cartridges for pre-concentration and impurity removal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.